The compound [(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate; hydrochloride is a complex organic molecule with significant implications in medicinal chemistry. This compound is a derivative of ajmaline and is primarily recognized for its antiarrhythmic properties. It falls under the classification of diazabicyclic compounds, which are characterized by their unique bicyclic structures that incorporate nitrogen atoms.
This compound can be sourced from various chemical databases and research articles that detail its structure and properties. It is classified as a class Ia antiarrhythmic agent, which indicates its role in managing cardiac arrhythmias by stabilizing the cardiac membrane and reducing excitability.
The synthesis of this compound typically involves multi-step organic reactions that may include:
The synthetic route may utilize reagents such as chloroacetic acid for esterification and various catalysts to facilitate cyclization and hydroxylation steps. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed for purification and analysis of the final product.
The molecular formula of this compound is , with a molecular weight of approximately 376.89 g/mol. The structure features multiple rings and functional groups that contribute to its pharmacological properties.
The compound's stereochemistry is defined by specific configurations at several chiral centers, which are crucial for its biological activity. The structural representation can be depicted using molecular visualization software to illustrate the spatial arrangement of atoms.
This compound undergoes hydrolysis in physiological conditions, where it is rapidly converted into ajmaline by plasma and tissue esterases. This reaction is significant as it highlights the compound's metabolic pathway and its transformation into an active form.
The hydrolysis reaction can be monitored using spectroscopic methods to track the concentration changes of the compound over time, providing insights into its stability and reactivity in biological systems.
The mechanism of action involves the blockade of sodium channels in cardiac cells, leading to decreased conduction velocity and increased refractory period in myocardial tissues. This action helps restore normal rhythm in cases of arrhythmia.
Studies have shown that the efficacy of this compound as an antiarrhythmic agent correlates with its ability to bind selectively to sodium channels, thus preventing aberrant electrical activity in the heart.
This compound has significant applications in scientific research, particularly in pharmacology and medicinal chemistry. Its primary use is as an antiarrhythmic agent, making it valuable in treating various cardiac conditions. Additionally, ongoing research explores its potential as a lead compound for developing new therapeutic agents targeting sodium channels or related pathways.
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.:
CAS No.: 254114-34-6
CAS No.: